4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Regioisomer differentiation Substituent positional effects Kinase inhibitor SAR

4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 1354938-40-1) is a synthetic 4,6-diarylpyrimidin-2-amine derivative with molecular formula C19H19N3O2 and molecular weight 321.37 g/mol. It bears a 2-ethoxyphenyl substituent at the pyrimidine C4 position and a 4-methoxyphenyl substituent at C6, distinguishing it from regioisomeric analogs where these substituents occupy different ring positions.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 1354938-40-1
Cat. No. B6346899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
CAS1354938-40-1
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N
InChIInChI=1S/C19H19N3O2/c1-3-24-18-7-5-4-6-15(18)17-12-16(21-19(20)22-17)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,20,21,22)
InChIKeyUNXRBDAUVKSMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 1354938-40-1): Procurement-Relevant Structural & Class Profile


4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 1354938-40-1) is a synthetic 4,6-diarylpyrimidin-2-amine derivative with molecular formula C19H19N3O2 and molecular weight 321.37 g/mol . It bears a 2-ethoxyphenyl substituent at the pyrimidine C4 position and a 4-methoxyphenyl substituent at C6, distinguishing it from regioisomeric analogs where these substituents occupy different ring positions. The 4,6-diarylpyrimidin-2-amine scaffold is recognized as a privileged kinase-inhibitor chemotype with documented Aurora kinase A inhibitory activity in structurally related derivatives [1]. The compound is cataloged in the NCI/DTP repository as NSC 744075, confirming its inclusion in screening collections [2].

Why Substituting 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine with a Close Regioisomer or Analog Is Scientifically Unjustified


Within the 4,6-diarylpyrimidin-2-amine class, subtle alterations in the position and electronic character of aryl substituents produce substantial shifts in kinase selectivity, cellular potency, and photophysical behavior [1]. The ortho-ethoxy substitution at the C4 phenyl ring in CAS 1354938-40-1 creates a steric and electronic environment around the 2-aminopyrimidine core that differs materially from the para-ethoxy/ meta-methoxy regioisomer (CAS 1354920-37-8) . In structurally characterized 4,6-diarylpyrimidin-2-amines, the dihedral angle between the C4 aryl ring and the pyrimidine plane governs both target binding and dual-state emission properties, rendering positional isomers non-interchangeable in structure-activity or materials-science contexts [REFS-1, REFS-3]. SAR data from the broader class demonstrate that methoxy position (ortho, meta, para) and ethoxy placement are critical determinants of IC50 values against Aurora kinase A and related targets, with activity differences exceeding 10-fold between regioisomers [1].

Quantitative Differentiation Evidence: 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine vs. Closest Analogs


Regioisomeric Differentiation: Ortho-Ethoxy/Para-Methoxy Substituent Pattern vs. Para-Ethoxy/Meta-Methoxy Isomer (CAS 1354920-37-8)

CAS 1354938-40-1 features a 2-ethoxyphenyl group (ethoxy at ortho position relative to the pyrimidine attachment bond) at C4 and a 4-methoxyphenyl group at C6. The closest cataloged regioisomer, CAS 1354920-37-8, reverses both substituent positions: it carries a 4-ethoxyphenyl at C4 and a 3-methoxyphenyl at C6 . In the broader 4,6-diarylpyrimidin-2-amine class, moving a methoxy substituent from para to meta has been shown to alter Aurora kinase A IC50 values by >10-fold, while changing ethoxy from ortho to para affects both steric encumbrance around the 2-amino H-bond donor/acceptor motif and the ground-state dihedral angle of the C4 aryl ring [1]. The ortho-ethoxy in CAS 1354938-40-1 introduces a conformationally restrictive intramolecular interaction potential (O...H–N distance ~2.5–3.0 Å) that is absent in the para-ethoxy isomer [1].

Regioisomer differentiation Substituent positional effects Kinase inhibitor SAR

Scaffold Complexity Advantage: Diaryl Substitution vs. Monoaryl Analog (CAS 54806-94-9)

CAS 1354938-40-1 contains two distinct aryl rings (2-ethoxyphenyl and 4-methoxyphenyl) appended to the pyrimidine core, yielding MW = 321.37 and heavy atom count = 24 . A structurally simpler analog, CAS 54806-94-9 (2-Pyrimidinamine, 4-ethoxy-6-(4-methoxyphenyl)-), lacks the C4 phenyl ring entirely, carrying only an ethoxy group directly at C4 and a 4-methoxyphenyl at C6, with MW = 245.28 and heavy atom count = 18 . In kinase inhibitor SAR, the additional aryl ring provides a second hydrophobic contact surface; the Aurora kinase A study demonstrated that removing one aryl ring from 4,6-diarylpyrimidin-2-amines reduced clonogenic cytotoxicity by >5-fold in HCT116 colon cancer cells [1]. The dual aryl architecture also enables dual-state (solution + solid) emission properties relevant to fluorescent probe applications [2].

Scaffold complexity Binding site occupancy Molecular recognition

Kinase Inhibition Class-Level Evidence: Aurora Kinase A Pharmacophore Alignment for the 4,6-Diarylpyrimidin-2-amine Scaffold

The 4,6-diarylpyrimidin-2-amine scaffold has been experimentally validated as an Aurora kinase A (AURKA) inhibitor pharmacophore [1]. In a series of 25 4,6-diphenylpyrimidin-2-amine derivatives, QSAR analysis identified that hydrophobic substituents at the R2 position (corresponding to the C6 aryl ring in CAS 1354938-40-1) and an H-bond acceptor at the C2 position of the R1 substituent (corresponding to the ortho position of the C4 phenyl ring) both increase inhibitory activity [1]. CAS 1354938-40-1 satisfies both pharmacophoric requirements: the ortho-ethoxy group at the C4 phenyl ring provides an H-bond acceptor (ether oxygen) at the critical position, while the para-methoxy at the C6 phenyl ring contributes to hydrophobic surface complementarity [1]. The most active compound in the series (derivative 12) achieved selective AURKA inhibition with clonogenic IC50 values in the low micromolar range against HCT116 cells and induced G2/M cell cycle arrest [1].

Aurora kinase A inhibition Anticancer chemotype Pharmacophore mapping

NCI/DTP Repository Inclusion: NSC 744075 Cataloging Confirms Screening-Relevant Identity

CAS 1354938-40-1 is cataloged in the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP) repository as NSC 744075, with matching molecular formula (C19H19N3O2) and molecular weight (321) [1]. The NSC designation provides a unique, verifiable identifier that distinguishes this compound from regioisomers that may co-exist in supplier catalogs under similar IUPAC names. For example, the regioisomer CAS 1354920-37-8, despite sharing the same molecular formula, carries a different NSC number (if any), providing an orthogonal identity verification mechanism . The ChemoCommunity database links NSC 744075 to 22 community-associated compounds and 510 significant molecular associations, establishing it within a defined chemical-biological network context [1].

NCI screening library Compound provenance Procurement traceability

Procurement-Relevant Application Scenarios for 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 1354938-40-1)


Kinase Inhibitor Screening Libraries Targeting Aurora Kinase A or Related Mitotic Kinases

CAS 1354938-40-1 matches both critical pharmacophoric features identified for Aurora kinase A inhibition in 4,6-diarylpyrimidin-2-amines: an H-bond acceptor at the ortho position of the C4 aryl ring (ethoxy oxygen) and a hydrophobic/electron-donating substituent at the para position of the C6 aryl ring (methoxy) [1]. Inclusion in kinase inhibitor screening decks is justified by class-level SAR showing that compounds bearing these features achieve low-micromolar to sub-micromolar clonogenic IC50 values against HCT116 colon cancer cells and induce G2/M cell cycle arrest via AURKA inhibition [1]. The ortho-ethoxy placement provides a structurally distinctive H-bond acceptor geometry not available in para- or meta-substituted regioisomers, potentially yielding differential kinase selectivity profiles [1].

Structure-Activity Relationship (SAR) Studies on 4,6-Diarylpyrimidin-2-amine Regioisomer Pairs

The compound serves as an essential comparator in SAR campaigns exploring the effect of ethoxy positional isomerism (ortho vs. para) on kinase binding, cellular potency, and selectivity. Together with CAS 1354920-37-8 (para-ethoxy/meta-methoxy), it forms a matched regioisomer pair for dissecting the contribution of substituent position to target engagement [1]. The ortho-ethoxy group in CAS 1354938-40-1 introduces a potential intramolecular N–H···O interaction with the 2-amino group, which may rigidify the bioactive conformation and affect binding entropy in ways not accessible with the para-ethoxy isomer [2].

Dual-State Fluorescent Probe Development Based on 4,6-Diarylpyrimidin-2-amine Chromophores

The 4,6-diarylpyrimidin-2-amine scaffold has been demonstrated to exhibit tunable dual-state emission (solution + solid state) through a plug-and-play approach where the electronic nature and position of aryl substituents modulate photophysical properties [1]. CAS 1354938-40-1, with its electron-donating ethoxy (ortho) and methoxy (para) substituents, represents a specific substitution pattern whose emission wavelength, quantum yield, and solid-state fluorescence behavior can be systematically compared with other derivatives in the series (5a–j) [1]. The conformational restriction imposed by the ortho-ethoxy group may reduce non-radiative decay pathways in the solid state, a hypothesis testable through comparative photophysical characterization [1].

Computational Docking and Molecular Dynamics Studies of Kinase Inhibitor Binding Modes

The compound's well-defined 3D structure, with the ortho-ethoxy group creating a conformationally constrained geometry around the 2-aminopyrimidine hinge-binding motif, makes it a valuable test case for in silico studies comparing predicted binding poses of regioisomeric kinase inhibitors [1]. The NCI/DTP repository assignment (NSC 744075) provides a citable, database-cross-referenced identity for computational chemists publishing docking or pharmacophore modeling results [2]. The 22 chemical community associations identified for NSC 744075 in the ChemoCommunity network can guide target selection for virtual screening campaigns [2].

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